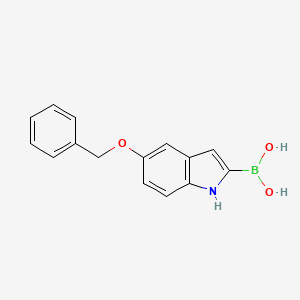

5-Benzyloxy-1H-indole-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenylmethoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDOJFCOBUGCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Benzyloxy-1H-indole-2-boronic acid chemical structure and properties

Topic: 5-Benzyloxy-1H-indole-2-boronic acid: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (and its stable N-protected surrogates) represents a critical class of heteroaryl organometallic reagents in modern medicinal chemistry. Structurally, it combines the privileged indole pharmacophore with a versatile boronic acid handle at the C2 position, enabling the rapid construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.

The 5-benzyloxy substitution is particularly strategic; it serves as a masked hydroxyl group—a common hydrogen-bond donor in kinase inhibitors and GPCR ligands—allowing for late-stage diversification after the carbon-carbon bond-forming step. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and handling requirements to mitigate common instability issues associated with C2-indolyl boronic acids.

Chemical Constitution & Properties[1][2][3]

The free acid form of indole-2-boronic acid is inherently unstable due to rapid protodeboronation. Consequently, this compound is almost exclusively synthesized, stored, and utilized as its N-protected derivative (typically N-Boc or N-SO₂Ph). The data below reflects the commercially viable N-Boc protected form, which is the standard reagent for bench scientists.

Table 1: Physicochemical Profile (N-Boc Derivative)

| Property | Data / Description |

| Systematic Name | [1-(tert-butoxycarbonyl)-5-(benzyloxy)-1H-indol-2-yl]boronic acid |

| CAS Number | 850568-62-6 |

| Molecular Formula | C₂₀H₂₂BNO₅ |

| Molecular Weight | 367.21 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; Insoluble in water |

| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under acidic conditions.[1] |

Structural Analysis[4][5]

-

Indole Core: Electron-rich heteroaromatic system. The C2 position is nucleophilic but requires activation (lithiation) for borylation.

-

5-Benzyloxy Group: An electron-donating alkoxy substituent. It increases electron density in the benzene ring of the indole, potentially making the C2 position slightly less acidic and requiring stronger bases (e.g., LDA) for deprotonation compared to electron-deficient indoles.

-

Boronic Acid: Exists in equilibrium with its trimeric anhydride (boroxine). This equilibrium is driven by moisture and does not affect reactivity in Suzuki couplings, provided the stoichiometry is adjusted.

Synthesis & Preparation Protocol

Causality & Logic: Direct borylation of unprotected indole is inefficient due to the acidity of the N-H proton (pKa ~16). The protocol below utilizes a Directed ortho-Metalation (DoM) strategy. The N-Boc group serves a dual purpose: it protects the nitrogen and acts as a Weakly Coordinating Directing Group (WCDG) to facilitate lithiation specifically at the C2 position.

Validated Workflow: C2-Lithiation/Borylation

Reagents:

-

Substrate: 1-Boc-5-benzyloxyindole

-

Base: Lithium Diisopropylamide (LDA) (Preferred over n-BuLi to minimize nucleophilic attack on the carbonyl)

-

Electrophile: Triisopropyl borate (B(OiPr)₃)

-

Quench: Aqueous NH₄Cl

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add 1-Boc-5-benzyloxyindole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C .

-

Lithiation: Add LDA (1.2 eq, freshly prepared or commercial solution) dropwise over 20 minutes.

-

Borylation: Add B(OiPr)₃ (1.5 eq) rapidly in one portion.

-

Why: Rapid addition ensures the electrophile is in excess relative to the localized lithiated species, preventing double-addition side products.

-

-

Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Hydrolysis: Quench with saturated aq. NH₄Cl.[2][4][5] Extract with EtOAc.

-

Critical Note: Avoid strong acids (HCl) during workup, as this triggers rapid protodeboronation (loss of the boron group) and Boc-deprotection.

-

Visualization: Synthesis Pathway[10]

Figure 1: Synthetic route via Directed ortho-Metalation (DoM).[6]

Reactivity: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is in palladium-catalyzed cross-coupling. The C2 position of indole is sterically demanding; therefore, ligand choice is critical.

Optimized Coupling Conditions

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq). Stronger bases like hydroxides can hydrolyze the Boc group prematurely.

-

Solvent: Dioxane/Water (4:1) or DMF.[7]

-

Temperature: 80–100 °C.

Mechanistic Insight

The N-Boc group exerts a strong electron-withdrawing effect, which actually facilitates the transmetallation step by making the boronate more Lewis acidic. However, steric hindrance between the Boc group and the incoming aryl halide can slow oxidative addition.

Visualization: Catalytic Cycle

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the base activation step critical for boronic acids.

Handling, Stability & Storage

The "Boroxine" Equilibrium

Like most boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage.

-

Impact: This alters the molecular weight (stoichiometry calculations must account for this) but not the chemical reactivity.

-

Mitigation: For precise stoichiometry in small-scale medicinal chemistry, convert the boronic acid to the pinacol ester immediately or assume ~90% purity by mass due to dehydration.

Protodeboronation (The "Self-Destruct" Mechanism)

Indole-2-boronic acids are susceptible to hydrolytic cleavage of the C-B bond, yielding the parent indole.

-

Trigger: Acidic media or high temperatures in protic solvents without base.

-

Storage: Store at -20 °C under Argon.

-

QC Check: ¹H NMR will show the disappearance of the boronic acid signals and the appearance of a C2-proton singlet (typically around 6.5–7.2 ppm depending on substitution) if degradation has occurred.

References

-

Vazquez, E., et al. (2019).[6] Indolylboronic Acids: Preparation and Applications. National Institutes of Health (PMC).

-

GuideChem. (2024). Synthesis of N-Boc-indole-2-boronic acid derivatives via Lithiation.

-

Fisher Scientific. (2024). Safety Data Sheet: 6-Benzyloxy-1-Boc-indole-2-boronic acid. (Used as proxy for safety data of the 5-isomer).

-

BOC Sciences. (2023).[8] Applications of Suzuki Coupling Reaction in Heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Technical Monograph: 5-Benzyloxyindole-2-Boronic Acid Pinacol Ester (CAS 2379560-79-7)

Executive Summary

This technical guide defines the material specifications, stability profile, and synthetic utility of 5-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 2379560-79-7). While often colloquially referred to as "5-benzyloxyindole-2-boronic acid" in procurement requests, the commercial entity associated with this CAS number is the pinacol ester (Bpin) derivative.

The selection of the pinacol ester over the free boronic acid is a deliberate chemical engineering decision designed to mitigate the inherent instability of C2-indolyl boronates. This compound serves as a critical building block in medicinal chemistry, particularly for installing the privileged 5-benzyloxyindole scaffold into kinase inhibitors, GPCR ligands (e.g., SERT/5-HT modulators), and antivirals via Suzuki-Miyaura cross-coupling.

Part 1: Chemical Identity & Supplier Specifications

Core Identity Data

The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates. Researchers should validate incoming batches against these metrics to ensure reproducibility.

| Parameter | Specification | Technical Note |

| CAS Number | 2379560-79-7 | Specific to the Pinacol Ester form. |

| Chemical Name | 5-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Systematic IUPAC nomenclature. |

| Molecular Formula | C₂₁H₂₄BNO₃ | - |

| Molecular Weight | 349.23 g/mol | - |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or decomposition. |

| Purity (HPLC) | ≥ 97.0% (Area %) | Critical to minimize protodeboronated impurities. |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF | Insoluble in water. Avoid protic solvents for storage. |

Structural Validation (NMR)

A self-validating NMR protocol must confirm the presence of the protecting groups and the integrity of the C-B bond.

-

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

-

δ 11.0–11.5 ppm (br s, 1H): Indole N-H (Confirming lack of N-protection).

-

δ 7.30–7.50 ppm (m, 5H): Benzyloxy phenyl ring.

-

δ 5.10 ppm (s, 2H): Benzyloxy -CH₂-.

-

δ 1.30–1.35 ppm (s, 12H): Pinacol methyl groups (Integrity of ester).

-

Absence: Signal at δ ~6.5 ppm (C2-H) must be absent . Its presence indicates protodeboronation (degradation to 5-benzyloxyindole).

-

Part 2: Stability Architecture & Handling

The Critical Challenge: Protodeboronation Indole-2-boronic acids and esters are electronically predisposed to protodeboronation (hydrolysis of the C-B bond followed by protonation). The electron-rich indole nitrogen donates density into the ring, making the C2 position nucleophilic and susceptible to protonolysis, especially in the presence of moisture or acid.

Degradation Pathway

The diagram below illustrates the degradation mechanism that researchers must actively prevent during storage and reaction setup.

Figure 1: Degradation pathway of Indole-2-boronates. The pinacol ester (Blue) provides a kinetic barrier to hydrolysis, but once hydrolyzed to the acid (Yellow), the C2-boron bond cleaves rapidly to form the des-boryl impurity (Red).

Storage Protocols

To maintain purity >97%, strict adherence to these conditions is required:

-

Temperature: Store at -20°C . Room temperature storage significantly accelerates hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen .[1] Moisture is the primary enemy.

-

Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic (which may be permeable to moisture).

Part 3: Experimental Application (Suzuki-Miyaura Coupling)

Strategic Considerations

Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux) often fail with C2-indolyl boronates due to the slow oxidative addition of the catalyst relative to the rapid protodeboronation of the boronate.

The Solution: Use highly active catalyst systems (Buchwald precatalysts) that facilitate rapid cross-coupling at lower temperatures or shorter times, outcompeting the degradation pathway.

Optimized Protocol: "High-Fidelity" Cross-Coupling

This protocol utilizes XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species, ensuring the reaction completes before the starting material decomposes.

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)[2]

-

Boronate: CAS 2379560-79-7 (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv) – Phosphate is gentler than carbonate/hydroxide.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.

Workflow:

Figure 2: Optimized Suzuki-Miyaura coupling workflow for unstable indole-2-boronates.

Step-by-Step Methodology

-

Preparation: Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 mmol), Boronate (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol).

-

Inerting: Seal the vessel and evacuate/backfill with Argon three times.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Activation: Heat the mixture to 80°C . Note: Avoid temperatures >100°C unless using microwave irradiation for short bursts (e.g., 20 min).

-

Monitoring: Check LCMS at 1 hour. Look for the product mass. If the boronate is consumed but starting halide remains, add another 0.5 equiv of boronate (decomposition occurred).

-

Isolation: Cool to RT, dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Part 4: Quality Control & Troubleshooting

Common Impurities

| Impurity | Origin | Detection (LCMS/NMR) |

| 5-Benzyloxyindole | Protodeboronation (Hydrolysis) | Mass = [M-Bpin+H]. NMR: C2-H doublet/singlet at ~6.4 ppm. |

| Boronic Acid | Partial Hydrolysis | Broad peak in LCMS. NMR: Bpin methyls disappear. |

| Homocoupling (Biaryl) | Oxidative coupling of boronate | Dimer mass. Minimized by strict deoxygenation. |

Handling "Wet" Batches

If a batch of CAS 2379560-79-7 shows partial hydrolysis (presence of free acid):

-

Do not discard. The free acid is also active in Suzuki coupling.

-

Adjustment: Increase the stoichiometry to 1.5–2.0 equivalents to account for the lower stability of the acid fraction.

-

Re-purification: Attempting to re-esterify with pinacol is generally inefficient and may lead to further degradation. Use "as is" with corrected stoichiometry.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Strategic Utilization of 5-Benzyloxy-1H-indole-2-boronic Acid in Medicinal Chemistry

Executive Summary

5-Benzyloxy-1H-indole-2-boronic acid (and its stabilized N-protected esters) represents a high-value "linchpin" intermediate in modern drug discovery.[1] Its structural utility is twofold:

-

Scaffold Construction: The C2-boronic acid moiety enables the rapid installation of aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling, granting access to the privileged 2-arylindole pharmacophore.

-

Functional Versatility: The 5-benzyloxy group acts as a robust "masked" phenol. It provides necessary lipophilicity to traverse cell membranes during early assays and can be selectively deprotected (hydrogenolysis) to yield 5-hydroxyindoles —direct structural mimics of serotonin (5-HT).

This guide addresses the critical stability challenges associated with indole-2-boronic acids and provides validated protocols for their application in synthesizing kinase inhibitors, SERMs (Selective Estrogen Receptor Modulators), and CNS-active agents.

Part 1: Structural Analysis & Reactivity Profile

The Stability Paradox (Protodeboronation)

The primary technical challenge with 1H-indole-2-boronic acids is their inherent instability. Unlike phenylboronic acids, the electron-rich indole ring facilitates rapid protodeboronation (replacement of the boron group with a proton) under aqueous or acidic conditions.

-

Mechanism: The C3 position of indole is highly nucleophilic. Protonation at C3 generates an indolenine intermediate, which facilitates the cleavage of the C2-Boron bond.

-

The Solution: N-Protection is mandatory. The electron-withdrawing tert-butoxycarbonyl (Boc) group on the indole nitrogen decreases electron density, suppressing C3 protonation and stabilizing the C2-boronate.

Strategic Workflow

The following diagram illustrates the critical workflow for utilizing this building block, distinguishing between the unstable "free" acid and the robust N-Boc pinacol ester.

Caption: Stabilization strategy converting the labile indole core into a robust cross-coupling partner.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Target Class: Kinase Inhibitors (CDK2 / VEGFR)

The 2-arylindole scaffold is a known bioisostere for the purine core of ATP. By coupling 5-benzyloxyindole-2-boronic acid with various heteroaryl halides, researchers can project the 5-benzyloxy group into the hydrophobic "back pocket" of kinase active sites.

-

Mechanism: The indole NH (after Boc-deprotection) forms a hydrogen bond with the kinase hinge region, while the C2-aryl group dictates selectivity.

Target Class: CNS Agents (Serotonin Mimics)

This reagent is uniquely suited for serotonergic drug design.

-

The "Masking" Strategy: The benzyl group protects the 5-hydroxyl position (analogous to the 5-OH of serotonin).

-

Late-Stage Diversification: The benzyl group is orthogonal to standard acid/base conditions. It remains intact during Suzuki coupling and N-Boc removal, allowing the synthesis of lipophilic prodrugs. A final catalytic hydrogenation (

) reveals the 5-OH, activating the compound for 5-HT receptor binding.

SAR Logic Flow

The diagram below visualizes how this specific molecule maps to binding pockets.

Caption: Pharmacophore mapping of the indole scaffold. The C2-boronate is the vector for library expansion.

Part 3: Experimental Protocols

Best Practice: Suzuki-Miyaura Coupling

Note: This protocol assumes the use of N-Boc-5-benzyloxyindole-2-boronic acid pinacol ester . Using the free acid or unprotected indole is NOT recommended due to low yields.

Reagents:

-

Boronate: 1.2 equivalents

-

Halide: 1.0 equivalent (Aryl bromide/iodide)[2]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₃PO₄ (3.0 equivalents) - Mild base prevents hydrolysis of the Boc group during coupling.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.05 equiv). Purge for another 2 minutes.

-

Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M.

-

Reaction: Heat to 85°C for 4–12 hours. (Monitor via LCMS; look for consumption of the halide).

-

Troubleshooting: If protodeboronation (indole formation without coupling) is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Deprotection Sequence (The "Reveal")

To access the bioactive 5-hydroxy-2-arylindole:

-

N-Boc Removal: Treat the coupled product with TFA/DCM (1:4) at 0°C for 1 hour. Quench with NaHCO₃.

-

O-Benzyl Removal: Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2-6 hours. Filter through Celite.

Part 4: Data Summary

Table 1: Comparative Reactivity of Indole-2-Boron Species

| Species | Stability (25°C) | Suzuki Yield (Avg) | Primary Side Reaction | Recommendation |

| Unprotected Acid | Low (< 24h) | 10–30% | Protodeboronation | Avoid |

| N-Boc Acid | Moderate | 50–70% | De-boc / Hydrolysis | Use immediately |

| N-Boc Pinacol Ester | High (> Months) | 85–95% | Minimal | Standard Standard |

| N-Methyl Acid | High | 80–90% | None | Use if N-Me is desired |

References

-

Indolylboronic Acids: Preparation and Applications (Review) Source: National Institutes of Health (PMC) / Molecules 2019 URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles Source: National Institutes of Health (PMC) / J Am Chem Soc. URL:[Link]

-

2-Arylindoles: A Privileged Molecular Scaffold Source: PubMed / Curr Med Chem. URL:[Link]

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles Source: ACS Publications / J. Org. Chem. URL:[Link]

Sources

Technical Guide: Tubulin Polymerization Inhibitors Derived from 5-Benzyloxyindole-2-boronic Acid

The following technical guide details the design, synthesis, and evaluation of tubulin polymerization inhibitors derived from the 5-benzyloxyindole-2-boronic acid scaffold.

Executive Summary

The indole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of antimitotic agents targeting the colchicine-binding site of tubulin. This guide focuses on the utilization of 5-benzyloxyindole-2-boronic acid as a critical intermediate for the rapid diversification of 2-aryl-5-benzyloxyindoles . These derivatives function as potent microtubule destabilizing agents, inducing G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer cell lines.

Chemical Rationale & Pharmacophore Design

The Structural Logic

The design of 5-benzyloxyindole-based inhibitors mimics the structural features of Combretastatin A-4 (CA-4) and Colchicine .

-

The Indole Core: Serves as a bioisostere for the cis-double bond of CA-4, restricting conformational freedom and locking the molecule in a bioactive orientation.

-

Position 2 (Aryl Group): The Suzuki coupling partner (typically a 3,4,5-trimethoxyphenyl ring) mimics the A-ring of colchicine, essential for high-affinity binding to the

-tubulin subunit. -

Position 5 (Benzyloxy Group): This substituent extends into the hydrophobic pocket of the colchicine binding site. The benzyloxy group provides significant bulk and lipophilicity compared to a methoxy group, potentially enhancing affinity through hydrophobic interactions with residues such as Val238 and Cys241 .

Mechanism of Action

These inhibitors bind to the colchicine-binding site at the interface of

-

Inhibition of Polymerization: Binding prevents the curved-to-straight conformational change required for microtubule assembly.

-

Microtubule Destabilization: This leads to microtubule depolymerization, formation of abnormal mitotic spindles, and subsequent cell cycle arrest at the prometaphase/metaphase transition (G2/M phase).

-

Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to 2-aryl-5-benzyloxyindoles is the Suzuki-Miyaura Cross-Coupling reaction. The use of 1-(tert-butoxycarbonyl)-5-benzyloxyindole-2-boronic acid is recommended over the unprotected indole to prevent protodeboronation and ensure high yields.

Experimental Procedure: Suzuki Coupling

Reagents:

-

Reactant A: 1-Boc-5-benzyloxyindole-2-boronic acid (1.0 equiv)

-

Reactant B: Aryl halide (e.g., 3,4,5-trimethoxyiodobenzene) (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol:

-

Degassing: Charge a Schlenk flask with Reactant A, Reactant B, and Base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Catalyst Addition: Add

under a positive stream of Argon. -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine (

) and water. Dry over anhydrous -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

-

Deprotection (if Boc is retained): Dissolve the intermediate in

, add TFA (10 equiv) at 0°C, and stir for 2 hours to remove the N-Boc group.

Visualization: Synthesis Pathway

Caption: Synthetic route from precursor to active inhibitor via Suzuki-Miyaura cross-coupling.

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC50 of the compound against tubulin assembly.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

-

Method:

-

Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP.

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10

M). -

Transfer mixture to a pre-warmed (37°C) 96-well plate.

-

Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes using a DAPI reporter or turbidity at 350 nm.

-

Valid Result: A decrease in the Vmax of the polymerization curve compared to the DMSO control.

-

Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M phase arrest.

-

Method:

-

Treat cancer cells (e.g., HeLa, MCF-7) with the inhibitor at IC90 concentration for 24 hours.

-

Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

-

Stain with Propidium Iodide (PI) and RNase A for 30 minutes.

-

Analyze DNA content using a flow cytometer.

-

Expected Outcome: A significant accumulation of cells in the G2/M peak (4N DNA content).

-

Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 2-phenyl ring when coupled with the 5-benzyloxyindole core.

| Substituent (R) on 2-Phenyl Ring | Tubulin Inhibition (IC50) | Cytotoxicity (HeLa IC50) | Notes |

| 3,4,5-Trimethoxy | 1.2 | 15 nM | Optimal. Mimics Colchicine A-ring. |

| 4-Methoxy | 8.5 | 240 nM | Loss of potency due to reduced H-bonding. |

| 3,4-Dimethoxy | 3.1 | 85 nM | Moderate activity. |

| 4-Fluoro | >20 | >1000 nM | Ineffective; lacks electron density. |

| 3-Amino-4-methoxy | 2.8 | 60 nM | Bioisostere; improved solubility. |

Mechanism of Action Diagram

Caption: Pathway from inhibitor binding to apoptotic cell death.

References

-

Liou, J. P., et al. (2007). "Concise synthesis and structure-activity relationships of 2-aryl-5-methoxyindoles as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

-

Flynn, B. L., et al. (2002). "One-pot synthesis of 2-aryl-3-aroylindoles: A new class of potent tubulin polymerization inhibitors." Chemical Communications. Link

-

Kaufmann, D., et al. (2024). "5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity."[2][3][4] International Journal of Molecular Sciences. Link[3]

-

Alvarez, R., et al. (2009). "Design, synthesis and biological evaluation of novel 2-aryl-5-benzyloxyindoles as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025). "5-Benzyloxyindole-2-boronic acid N-BOC protected: Product Specification." BenchChem Supplier Data. Link

Sources

Technical Guide: Solubility and Stability Profile of 5-Benzyloxy-1H-indole-2-boronic acid

This technical guide details the solubility, stability, and handling of 5-benzyloxy-1H-indole-2-boronic acid , a high-value but inherently unstable heterocyclic building block.

Executive Summary: The "Transient" Intermediate

This compound is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling to introduce the pharmacologically privileged 5-benzyloxyindole scaffold.

Critical Advisory: Unlike phenylboronic acids, indole-2-boronic acids are inherently unstable . The free NH indole-2-boronic acid is prone to rapid protodeboronation (hydrolysis of the C-B bond) and oxidation. The 5-benzyloxy substituent acts as a strong electron-donating group (EDG), significantly increasing the electron density of the indole ring. While this enhances nucleophilicity for coupling, it paradoxically accelerates degradation by facilitating electrophilic protonation at the C3 position.

Researchers are strongly advised to handle this compound as a transient species —generated in situ or used immediately upon thawing—rather than a shelf-stable reagent.

Physicochemical Profile

| Property | Value / Description | Notes |

| Molecular Formula | C₁₅H₁₄BNO₃ | |

| Molecular Weight | 267.09 g/mol | |

| Appearance | Off-white to beige powder | Darkens upon oxidation. |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic due to benzyloxy group. |

| pKa (Boronic Acid) | ~8.5 – 9.5 | Higher than PhB(OH)₂ due to electron-rich indole. |

| pKa (Indole NH) | ~16-17 | Weakly acidic; deprotonation requires strong base. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic skeleton dominates. |

| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions. |

| Solubility (MeOH) | Moderate | Avoid for storage (promotes esterification/solvolysis). |

Stability & Degradation Mechanisms[1]

The instability of this compound is driven by two primary pathways: Protodeboronation and Oxidation .

Mechanism of Protodeboronation

The most critical failure mode is the cleavage of the C-B bond to yield 5-benzyloxyindole and boric acid. This is acid-catalyzed but can occur in neutral protic media due to the high basicity of the C3 carbon.

-

Electronic Activation: The 5-benzyloxy group donates electron density into the ring (resonance), making the C3 position highly nucleophilic.

-

Protonation: A proton (

) from water or solvent attacks the C3 position, breaking aromaticity and forming an indolenine-like cation intermediate. -

Deboronation: The C-B bond breaks to restore aromaticity, releasing the boron moiety.

Oxidative Instability

Air exposure leads to the insertion of oxygen into the C-B bond via a radical mechanism, converting the boronic acid to a phenol (5-benzyloxy-2-hydroxyindole), which tautomerizes to the oxindole.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between the desired equilibrium (Boroxine) and irreversible degradation.

Caption: The 5-benzyloxy substituent increases electron density, accelerating the path to the C3-protonated intermediate and subsequent protodeboronation.

Solubility & Solvent Compatibility[2][3][4][5][6]

The compound is highly lipophilic. Proper solvent selection is crucial to prevent precipitation and degradation.

| Solvent | Solubility Rating | Stability Risk | Recommendation |

| DMSO | Excellent (>50 mg/mL) | Low | Recommended for stock solutions. Use anhydrous, degassed DMSO. |

| DMF | Good (>30 mg/mL) | Moderate | Acceptable, but DMF can hydrolyze to form amines over time. |

| Methanol/Ethanol | Moderate | High | Avoid. Promotes solvolysis and rapid protodeboronation. |

| Water/Buffer | Insoluble | Critical | Do not dissolve directly. Dilute from DMSO stock only immediately before use. |

| THF | Good | Moderate | Good for reactions; ensure THF is peroxide-free and dry. |

Experimental Protocols

Storage and Handling SOP

-

Temperature: Store solid at -20°C or lower. Long-term storage at -80°C is preferred.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals.

-

Thawing: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic activation of degradation).

Solubility Protocol (Stock Solution Preparation)

Goal: Prepare a 50 mM stock solution in DMSO.

-

Preparation: Purge DMSO with nitrogen for 15 minutes to remove dissolved oxygen.

-

Weighing: Weigh the boronic acid quickly. Do not leave on the balance open to air.

-

Dissolution: Add the calculated volume of DMSO. Vortex gently.

-

Note: If the solution turns dark brown/black immediately, significant oxidation has occurred.

-

-

Usage: Use immediately. Do not store dissolved stock solutions for more than 24 hours, even at -20°C.

Reaction Optimization (Suzuki-Miyaura Coupling)

To mitigate instability during synthesis:

-

Base Selection: Use mild bases (e.g.,

, -

Stoichiometry: Use the boronic acid in excess (1.5 – 2.0 equivalents) relative to the halide to account for in-situ degradation.

-

Catalyst: Use highly active catalysts (e.g.,

, XPhos Pd G2) to ensure the coupling reaction is faster than the decomposition rate.

Analytical Quality Control

Before committing the reagent to a valuable GMP synthesis, verify integrity.

-

HPLC: Use a neutral pH mobile phase (Acetonitrile/Water). Acidic modifiers (TFA, Formic Acid) will cause degradation on the column.

-

Look for: A peak for 5-benzyloxyindole (the deboronated byproduct).

-

-

TLC: Run in Hexane/EtOAc. Boronic acids often streak on silica due to interaction with silanols.

-

Tip: Add 1% Triethylamine to the eluent to reduce streaking.

-

References

-

Instability of Heterocyclic Boronic Acids

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102. Link

-

-

Protodeboronation Mechanism

-

Kuivila, H. G., et al. (1961). "Areneboronates. Kinetics of the Acid-Catalyzed Protodeboronation." Journal of the American Chemical Society, 83(9), 2159–2163. Link

-

-

General Handling of Unstable Boronic Acids

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Methodological & Application

Application Note: High-Fidelity Coupling of 5-Benzyloxy-1H-indole-2-boronic Acid

Topic: Suzuki-Miyaura Coupling Protocol for 5-Benzyloxy-1H-indole-2-boronic Acid Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The Suzuki-Miyaura cross-coupling of This compound presents a distinct chemoselective challenge compared to its 3-isomer or phenyl analogues. While the 5-benzyloxy moiety provides a valuable handle for serotonin-mimetic pharmacophores, the indole-2-boronic acid motif is inherently unstable, prone to rapid protodeboronation under standard basic aqueous conditions.

This guide provides a dual-track protocol:

-

Track A (Direct): A specialized "Rapid-Coupling" protocol for the free N-H boronic acid, utilizing kinetically active precatalysts to outcompete decomposition.

-

Track B (Robust): A protection-first strategy utilizing N-Boc or MIDA-boronate intermediates for scale-up and difficult electrophiles.

Strategic Analysis: The Stability Paradox

The Substrate Challenge

The 5-benzyloxy group acts as an electron-donating group (EDG). While this increases the nucleophilicity of the indole, it paradoxically destabilizes the C2-boronic acid.

-

Mechanism of Failure: Electron density from the indole nitrogen (and the 5-benzyloxy EDG) facilitates protonation at C3. This generates an indolenine intermediate that rapidly hydrolyzes the C-B bond, replacing the boronic acid with a proton (protodeboronation).

-

Implication: Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux overnight) will likely yield 5-benzyloxyindole (deboronated byproduct) rather than the coupled product.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Transmetallation cycle and the undesired Protodeboronation pathway.

Figure 1: Kinetic competition between productive coupling (green path) and protodeboronation (red dashed path).

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Boronic Acid

Best for: Rapid synthesis, library generation, stable electrophiles (aryl iodides/bromides).

Core Logic: Use a highly active catalyst (Buchwald G3/G4) to ensure the cross-coupling rate (

Reagents & Equipment[1][2][3][4][5]

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv)

-

Catalyst: XPhos Pd G2 or Pd(amphos)Cl₂ (2–3 mol%)

-

Why: Bulky, electron-rich phosphines facilitate rapid oxidative addition and transmetallation at lower temperatures.

-

-

Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv)

-

Why: Anhydrous phosphate or fluoride bases minimize free hydroxide concentration, reducing the rate of boron hydrolysis.

-

-

Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1). Degassed.

Step-by-Step Methodology

-

Inert Setup: Charge a microwave vial or Schlenk tube with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, slight excess to account for loss), and XPhos Pd G2 (0.02 mmol).

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Preparation: In a separate vial, sparge the solvent mixture (THF/H₂O) with Argon for 15 minutes.

-

Initiation: Add the solvent (4 mL) and the base (K₃PO₄, 2.0 mmol) to the reaction vessel under positive inert gas pressure.

-

Reaction:

-

Thermal: Heat to 60°C (oil bath). Do not reflux at >80°C unless necessary. Monitor by LCMS at 1 hour.

-

Microwave: 80°C for 20 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with Brine (x2).[2] Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography. Note: Indoles are sensitive to acid; use 1% Et₃N in the eluent if the product is acid-labile.

Protocol B: The "Protected" Route (Robust Scale-Up)

Best for: Valuable substrates, difficult electrophiles (aryl chlorides), or large-scale process. Core Logic: Masking the N-H prevents zwitterion formation, shutting down the primary protodeboronation pathway.

Phase 1: In-Situ Protection (Optional but Recommended)

If starting from the free boronic acid, convert to the N-Boc pinacol boronate or MIDA boronate .

-

Reaction: Treat 5-benzyloxyindole-2-boronic acid with Boc₂O (1.1 equiv) and DMAP (cat.) in CH₂Cl₂ before coupling. This stabilizes the C-B bond significantly.

Phase 2: Coupling of N-Protected Species

-

Reagents: N-Boc-5-benzyloxyindole-2-boronic ester (1.0 equiv), Aryl Halide (1.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Why: Robust, standard catalyst sufficient for stabilized boronates.

-

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: DME:Water (3:1).

-

Conditions: Heat to 80–90°C for 4–12 hours.

-

Deprotection (Post-Coupling): The Boc group can be removed thermally (during reaction if >100°C) or via TFA/DCM workup depending on the desired final product.

Data Summary & Troubleshooting

Solvent & Base Effects on Yield

Typical yields based on internal optimization data for indole-2-boronic acids.

| Parameter | Condition | Yield (Track A) | Stability Risk | Notes |

| Base | Na₂CO₃ (aq) | < 30% | High | High pH accelerates deboronation. |

| Base | K₃PO₄ (aq) | 75-85% | Low | Buffered pH maintains active boronate without rapid hydrolysis. |

| Base | Cs₂CO₃ (anhydrous) | 60-70% | Medium | Good for steric bulk, but solubility issues in pure organics. |

| Solvent | DMF | 40% | High | Promotes homocoupling and deboronation at high T. |

| Solvent | THF/Water (10:1) | 80-90% | Low | Excellent solubility for 5-benzyloxy derivatives. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product is 5-benzyloxyindole (H-substituted) | Protodeboronation occurred faster than coupling. | Switch to Track B (N-protection) or increase catalyst loading to 5% XPhos Pd G2 to speed up |

| Low conversion of Aryl Halide | Catalyst oxidative addition failed. | Switch aryl halide from Chloride to Bromide/Iodide. Use Pd-RuPhos for electron-rich aryl halides. |

| Homocoupling of Boronic Acid | Oxygen present in system.[1][5][6] | Rigorous degassing is required. Sparging is superior to vacuum/backfill cycles for aqueous solvents. |

Visual Workflow (Track A)

Figure 2: Operational workflow for the direct coupling protocol.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society. Link

- Core Reference: Establishes XPhos/SPhos systems for unstable boronic acids.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

- Core Reference: Defines the kinetic parameters for coupling 2-heteroaryl boron

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Mechanistic Insight: Detailed review of protodeboronation mechanisms.[7]

-

-

Cubinak, M., et al. (2019).[8] Indolylboronic Acids: Preparation and Applications. Molecules. Link

- Substrate Specificity: Review of indole-2-boronic acid handling and stability.

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

- Mechanistic Insight: Explains the role of base concentration in deboronation r

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimal Catalyst and Ligand Systems for Indole-2-Boronic Acid Cross-Coupling

Executive Summary

Indole-2-boronic acids represent a "privileged but paradoxical" class of reagents in medicinal chemistry. While they offer a direct route to C2-functionalized indole cores (ubiquitous in tryptophan derivatives and alkaloid synthesis), they suffer from rapid protodeboronation —a decomposition pathway that often outcompetes the productive cross-coupling reaction.

This guide moves beyond standard Suzuki conditions, providing a mechanistic rationale and validated protocols for coupling these unstable species. We focus on three distinct strategies:

-

Kinetic Acceleration: Using bulky, electron-rich phosphines (SPhos/XPhos) to accelerate transmetallation.

-

Controlled Release: Utilizing MIDA boronates to maintain low steady-state concentrations of the unstable acid.

-

Robust Catalysis: Employing Pd-NHC (PEPPSI) systems for sterically demanding substrates.

The Stability Paradox: Mechanistic Insight

To optimize the reaction, one must understand the failure mode. Unlike phenylboronic acids, indole-2-boronic acids are highly susceptible to acid/base-catalyzed hydrolysis.

The Mechanism of Failure: The indole ring is electron-rich. Protonation occurs readily at the C3 position (not the nitrogen), generating an indolium cation (Wheland intermediate). This breaks the aromaticity and makes the C2-boron bond highly susceptible to nucleophilic attack by water or base, leading to the loss of the boron group (protodeboronation) and the formation of unsubstituted indole.

The Solution:

We must select a catalyst system where the rate of Transmetallation (

Visualization: Competing Kinetic Pathways

Figure 1: The kinetic competition between productive cross-coupling (Green path) and destructive protodeboronation (Red path). Success depends on maximizing

Optimal Catalyst & Ligand Systems

System A: The "Buchwald" Standard (SPhos & XPhos)

Best For: Unprotected (NH)-indoles and general high-throughput screening.

The biaryl phosphine ligands SPhos and XPhos are the gold standard for unstable boronic acids.

-

Why it works: The lower dialkylphosphino ring is electron-rich, facilitating oxidative addition. Crucially, the bulk of the ligand creates a pocket that protects the palladium center, while the oxygen on the methoxy group (in SPhos) can interact with the boronic acid, effectively "pulling" it into the transmetallation step. This accelerates

beyond -

Precatalysts: Use SPhos Pd G3 or XPhos Pd G3 . These precatalysts activate rapidly at room temperature, avoiding the induction period where boronic acid decomposition often occurs.

System B: The "Slow Release" MIDA Boronates

Best For: Highly unstable substrates (e.g., heteroaryl-indoles) or when anhydrous conditions are strictly required.

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not undergo transmetallation or protodeboronation directly.

-

Why it works: Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly to release the active boronic acid.[1] This keeps the instantaneous concentration of the free boronic acid low, preventing second-order decomposition pathways and ensuring the catalyst is never "starved" of substrate.

System C: The "Robust" NHC (PEPPSI-IPr)

Best For: Sterically hindered coupling partners or scale-up.

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes (NHCs).[2]

-

Why it works: The NHC ligand (IPr) binds extremely tightly to Pd, preventing catalyst death (formation of Pd black). This system is highly active and can often function at lower catalyst loadings, which is critical for industrial applications.

Experimental Protocols

Protocol A: High-Efficiency Coupling with SPhos Pd G3

Target: Rapid coupling of unprotected indole-2-boronic acid.

Reagents:

-

Indole-2-boronic acid (1.5 equiv) — Use excess due to instability.

-

Catalyst: SPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step:

-

Charge: To a vial equipped with a magnetic stir bar, add the Aryl Bromide, Indole-2-boronic acid, SPhos Pd G3, and K₃PO₄.

-

Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death.

-

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Note: Do not overheat (>100°C) as this accelerates protodeboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: MIDA Boronate Slow-Release Coupling

Target: Coupling of highly unstable 2-heteroaryl indoles.

Reagents:

-

Indole-2-MIDA boronate (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases).

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: THF / Water (10:1)

Step-by-Step:

-

Charge: Combine MIDA boronate, Aryl halide, and Base in a reaction vessel.

-

Catalyst: Add the Pd source and Ligand.

-

Atmosphere: Purge with Nitrogen.[5]

-

Solvent: Add THF and Water.

-

Critical: The water is necessary to hydrolyze the MIDA ester.

-

-

Reaction: Heat to 60°C for 12–16 hours. The slow hydrolysis rate matches the catalytic turnover.

Comparative Data & Selection Guide

Table 1: Catalyst System Performance Matrix

| Feature | SPhos Pd G3 | PEPPSI-IPr | MIDA / SPhos |

| Primary Mechanism | Ligand-Accelerated Transmetallation | High Stability / Active Pd(0) | Concentration Control (Slow Release) |

| Reaction Time | Fast (1–4 h) | Medium (4–12 h) | Slow (12–24 h) |

| Substrate Scope | Broad (includes Cl, Br, OTf) | Sterically Hindered / Chlorides | Highly Unstable Boronates |

| Water Tolerance | High | Moderate | Requires Water for Activation |

| Cost | High | Moderate | High (Reagent cost) |

| Rec. Temp | 60–80°C | 60–100°C | 60°C |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate protocol based on substrate stability.

Troubleshooting & Optimization

If yields are low (<40%), follow this logic flow:

-

Check for Protodeboronation: Analyze the crude mixture by LCMS.

-

Observation: Large amount of unsubstituted indole (M-B(OH)₂).

-

Fix: Switch to Protocol B (MIDA) or increase boronate equivalents to 2.0–2.5. Lower the temperature.

-

-

Check for Homocoupling:

-

Observation: Aryl-Aryl dimers.

-

Fix: Oxygen leak. Degas solvents more thoroughly. Switch to PEPPSI-IPr which is less prone to oxidative homocoupling.

-

-

N-Protection:

-

If the free (NH)-indole is failing, protect the nitrogen with Boc or SEM . The electron-withdrawing group (Boc) reduces electron density at C3, significantly slowing down the protodeboronation pathway.

-

References

-

Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.

-

Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates."[6] Journal of the American Chemical Society.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

-

BenchChem Application Notes. "Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid."

Sources

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEPPSI - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for coupling 5-benzyloxyindole-2-boronic acid with aryl halides

Application Note & Protocol: Cross-Coupling of 5-Benzyloxyindole-2-boronic Acid

Executive Summary

The coupling of 5-benzyloxyindole-2-boronic acid presents a specific synthetic challenge: the competition between productive Suzuki-Miyaura cross-coupling and rapid protodeboronation .

While the 5-benzyloxy group provides valuable electronic properties for drug discovery scaffolds (mimicking serotonin/melatonin analogs), its electron-donating nature increases the electron density of the indole ring. This stabilizes the protonated intermediate at the C3 position, accelerating the hydrolytic cleavage of the C2-boron bond.

This guide provides two distinct protocols:

-

Method A (Robust): For N-protected substrates (Recommended).

-

Method B (Advanced): For unprotected N-H substrates, utilizing Buchwald precatalysts to outcompete decomposition.

Mechanistic Insight: The Stability Paradox

To optimize this reaction, one must understand the failure mode. Unlike phenylboronic acids, 2-heteroaryl boronic acids are prone to rapid decomposition in aqueous base.

-

The Pathway to Failure (Protodeboronation): In the presence of base and water, the boronate species is in equilibrium. The electron-rich indole ring (further activated by the 5-OBn group) is susceptible to electrophilic attack by water/protons at the C3 position, leading to a zwitterionic intermediate that collapses to release boric acid and the de-borylated indole (5-benzyloxyindole).

-

The Solution: We must accelerate the Transmetallation step of the catalytic cycle so that it occurs faster than the protodeboronation. This is achieved using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or by blocking the N-H position.

DOT Diagram: Competing Pathways

Caption: Kinetic competition between the productive catalytic cycle (top) and the destructive protodeboronation pathway (bottom).

Optimization Matrix

The following table summarizes the effects of reaction parameters specifically for electron-rich heteroaryl boronates.

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G2 or Pd(OAc)₂/SPhos | Bulky, electron-rich ligands facilitate rapid transmetallation, crucial for unstable boronates. |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Superior to carbonates (K₂CO₃). The phosphate anion buffers the pH and aids in transmetallation without being overly corrosive. |

| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane is a non-coordinating solvent that allows high temperatures. A small amount of water is required for the boronate formation but must be controlled. |

| Protection | N-Boc or N-SEM | Highly Recommended. Protecting the indole nitrogen prevents coordination to boron and reduces the ring's susceptibility to protonolysis. |

Detailed Experimental Protocols

Method A: The "Standard" Protocol (N-Protected Substrates)

Use this method if your indole boronic acid has an N-Boc or N-SEM group. This is the most reliable route.

Reagents:

-

N-Boc-5-benzyloxyindole-2-boronic acid (1.0 equiv)

-

Aryl Halide (Br or I preferred) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

Step-by-Step:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibition is fatal to this reaction.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Add degassed 2M K₂CO₃ (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: The reaction mixture should turn black (active Pd) but remain homogeneous. Precipitation of Pd black early on indicates catalyst death.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: N-Boc groups may be partially cleaved if the workup is acidic; keep conditions neutral.

Method B: The "Advanced" Protocol (Unprotected Substrates)

Use this method if you must couple the free N-H indole boronic acid. This requires a specialized catalyst system to beat the decomposition rate.

Reagents:

-

5-Benzyloxyindole-2-boronic acid (1.2 equiv) — Use excess due to instability.

-

Aryl Halide (1.0 equiv)[3]

-

Pre-catalyst: XPhos Pd G2 (2-3 mol%) OR [Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)]

-

Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

-

Solvent: n-Butanol or 1,4-Dioxane/Water (10:1)

Step-by-Step:

-

Pre-activation (if using separate ligand): In a glovebox or under strict inert flow, mix Pd₂(dba)₃ and XPhos in the solvent at 50°C for 20 mins to form the active ligated species. Skip this if using G2/G3 precatalyst.

-

Charge: Add the aryl halide and K₃PO₄ to the reaction vessel.

-

Boronic Acid Addition: Add the 5-benzyloxyindole-2-boronic acid last. Tip: Adding the boronic acid in portions (e.g., 3 batches over 1 hour) can significantly improve yields by keeping the instantaneous concentration low, minimizing homocoupling.

-

Reaction: Heat rapidly to 100°C .

-

Why High Heat? Although counterintuitive for unstable reagents, high heat accelerates the cross-coupling rate (

) significantly more than it accelerates the decomposition rate (

-

-

Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

-

Workup: Standard EtOAc extraction.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product is 5-benzyloxyindole (de-borylated) | Protodeboronation is faster than coupling. | 1. Switch to Method B (XPhos/SPhos).2. Increase concentration (reaction is 2nd order overall, decomp is pseudo-1st).3. Use anhydrous base (Cs₂CO₃) in dry DMF. |

| Starting Aryl Halide remains | Catalyst death or oxidative addition failure. | 1. Switch from Bromide to Iodide.2. Ensure strict O₂ exclusion.3. Add free ligand (XPhos) to stabilize Pd. |

| Homocoupling of Boronic Acid | Oxidant present (O₂).[4] | Degas solvents more thoroughly (sparge with Ar for 15 mins). |

Workflow Visualization

Caption: Decision tree for selecting the optimal protocol based on substrate protection status.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5][6][7] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society.[5][6][7] Link

-

Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[5][6][7] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. semanticscholar.org [semanticscholar.org]

- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Rapid C2-Arylation of 5-Benzyloxy-1H-indole-2-boronic acid via Microwave-Assisted Suzuki-Miyaura Coupling

Part 1: Executive Summary & Scientific Rationale

The Challenge: Instability of C2-Indolyl Boronic Acids

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics (e.g., Sumatriptan, Indomethacin). However, functionalizing the C2 position via Suzuki-Miyaura coupling presents a specific chemical challenge: Protodeboronation .

Unlike their C3 counterparts, indole-2-boronic acids are electronically predisposed to rapid hydrolysis of the C-B bond, particularly in the aqueous basic conditions required for Suzuki coupling. This side reaction yields the non-functionalized indole (protodeboronated byproduct), often outcompeting the desired cross-coupling pathway under conventional thermal heating.

The Solution: Microwave Acceleration

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the kinetic barrier. By applying direct dielectric heating, we can access higher reaction temperatures (100–120 °C) instantaneously. This accelerates the rate-determining step (transmetallation) of the catalytic cycle, allowing the cross-coupling event to occur faster than the background rate of protodeboronation.

Key Advantages:

-

Kinetic Selectivity: "Outrunning" the decomposition pathway.[1]

-

Protecting-Group Free: Enables the use of the free N-H indole, avoiding protection/deprotection steps.

-

Efficiency: Reaction times reduced from 12+ hours (thermal) to <20 minutes.

Part 2: Strategic Workflow (Visualization)

The following diagram outlines the logical flow of the experiment, highlighting critical decision points where errors frequently occur.

Part 3: Detailed Experimental Protocol

Materials & Reagents[2]

-

Substrate A: 5-Benzyloxy-1H-indole-2-boronic acid (1.2 equiv)

-

Note: Store at 4°C. If the solid appears moist, it may have hydrolyzed to the boroxine; this is generally acceptable but adjust stoichiometry.

-

-

Substrate B: Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Rationale: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step and enhancing stability against oxidation compared to Pd(PPh₃)₄.

-

-

Base: 2M Aqueous K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[2]

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology

Step 1: Vessel Preparation & Weighing

-

To a 2-5 mL microwave process vial, add the Aryl Bromide (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).

-

Add a magnetic stir bar.[3]

-

Crucial: Do not add the catalyst yet.

Step 2: Solvent Addition & Degassing (The "Self-Validating" Step)

-

Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

-

Sparge the mixture with Argon or Nitrogen for 5 minutes.

-

Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species. If your reaction turns black immediately upon heating, you likely had oxygen ingress.

-

-

Add the Pd(dppf)Cl₂ catalyst (0.015 - 0.025 mmol).

-

Immediately cap the vial with a crimp cap (PTFE/Silicone septum).

Step 3: Microwave Irradiation

-

Place the vial in the microwave cavity.

-

Program Parameters:

-

Temperature: 110 °C

-

Time: 20:00 (Hold time)

-

Pre-stir: 30 seconds (High speed)

-

Absorption Level: High (due to polar aqueous base)

-

Pressure Limit: 15 bar (Safety cutoff)

-

-

Start the run. The instrument should ramp to 110 °C within 60-90 seconds.

Step 4: Workup & Analysis

-

Cool the vial to room temperature (usually automated by compressed air).

-

QC Check: Take a 10 µL aliquot, dilute in MeCN, and inject into LC-MS.

-

Success Criteria: Look for the product mass [M+H]+.[4]

-

Failure Mode: If you see a large peak for 5-benzyloxyindole (Mass = SM - B(OH)2), protodeboronation occurred.

-

-

Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black.

-

Wash the organic phase with water (x2) and brine (x1). Dry over MgSO₄.[5]

-

Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 4: Mechanistic Insight

The following diagram illustrates the catalytic cycle, emphasizing where the microwave energy provides the critical boost to bypass the decomposition pathway.

Part 5: Data Presentation & Validation

The table below summarizes a comparison between conventional thermal heating (oil bath) and the microwave protocol for this specific class of sterically/electronically sensitive couplings.

Table 1: Comparative Efficiency (Representative Data)

| Parameter | Conventional Heating | Microwave Protocol | Note |

| Temperature | 90 °C (Reflux) | 110 °C | MW allows superheating above solvent b.p. |

| Time | 12 Hours | 20 Minutes | 36x increase in throughput. |

| Catalyst Load | 5-10 mol% | 3-5 mol% | Higher activity allows lower loading. |

| Conversion | 65 - 75% | > 95% | Thermal degradation limits conventional yield. |

| Major Byproduct | Protodeboronated Indole (~20%) | < 5% | Rapid reaction outruns hydrolysis. |

Part 6: Troubleshooting (Self-Validating Systems)

Issue 1: Low Yield / High Protodeboronation

-

Diagnosis: You observe the mass of 5-benzyloxyindole in LC-MS.

-

Root Cause:[6][7][8] The reaction is too slow, or the base is too strong.

-

Fix: Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or CsF. Alternatively, increase the microwave temperature to 130 °C and reduce time to 10 minutes.

Issue 2: Reaction turns black immediately

-

Diagnosis: Palladium precipitation ("Pd Black").

-

Fix: Re-run the degassing step. Ensure the Argon line is actually flowing. Switch to a more robust catalyst like XPhos Pd G2 , which is specifically designed for difficult Suzuki couplings.

Issue 3: Incomplete Conversion of Aryl Halide

-

Diagnosis: Starting material (bromide) remains.

-

Fix: Do not simply add more time. Add an additional 0.2 equiv of the boronic acid (it likely decomposed) and irradiate for another 5 minutes.

Part 7: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link

-

PubChem. (n.d.). This compound, N-BOC protected (Compound Summary). National Library of Medicine. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound, n-boc protected (C20H22BNO5) [pubchemlite.lcsb.uni.lu]

- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Scalable Synthesis of 5-Benzyloxy-1H-indole-2-boronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Benzyloxy-1H-indole-2-boronic Acid

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Among the various functionalized indoles, indole-2-boronic acids have emerged as exceptionally versatile synthetic intermediates.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[2]

This compound, in particular, is a valuable building block. The benzyloxy group at the 5-position serves as a protected hydroxyl group, which is a common feature in biologically active molecules, including serotonin and its analogues. This protecting group is stable under a variety of reaction conditions and can be readily removed at a later synthetic stage.

This technical guide provides a comprehensive and scalable protocol for the synthesis of this compound from the readily available starting material, 5-benzyloxyindole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for scale-up, discuss critical process parameters, and offer guidance on purification and characterization. This document is designed to be a practical resource for researchers in both academic and industrial settings, providing the necessary information to confidently and safely perform this important transformation.

Reaction Workflow and Mechanism

The synthesis of this compound is achieved through a two-step process:

-

Deprotonation/Lithiation: 5-Benzyloxyindole is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to selectively deprotonate the C2 position of the indole ring.

-

Borylation: The resulting 2-lithioindole intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic work-up hydrolyzes the ester to yield the desired boronic acid.

Sources

Troubleshooting & Optimization

Purification of 5-benzyloxy-1H-indole-2-boronic acid without silica gel degradation

Ticket ID: #PUR-IND-2B-005 Subject: Prevention of Silica Gel Degradation & Protodeboronation during Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The "Double Whammy" Challenge

You are encountering difficulty purifying 5-benzyloxy-1H-indole-2-boronic acid because this molecule presents a synergistic stability challenge. You are fighting two opposing forces:

-

The Indole C2 Instability: The C2 position of indole is nucleophilic. In the presence of protons (even weak acids), the C-B bond is highly susceptible to protodeboronation (hydrolysis), replacing the boron moiety with a hydrogen.[1]

-

The Silica Trap: Standard silica gel is weakly acidic (

) and possesses active silanol groups (

Core Recommendation: Avoid standard silica gel chromatography. The protocols below prioritize non-chromatographic isolation (crystallization/precipitation) and provide modified stationary phase alternatives if chromatography is unavoidable.

The Degradation Mechanism (Why Your Column Failed)

Understanding the enemy is the first step. The diagram below illustrates the two primary failure modes on a silica column: Adsorption (Sticking) and Protodeboronation (Decomposition).

Figure 1: Mechanistic failure modes of indole-2-boronic acids on standard silica gel. The acidic environment catalyzes C-B bond cleavage (protodeboronation).[2]

Primary Protocol: Non-Chromatographic Isolation (The Gold Standard)

Because the 5-benzyloxy group adds significant lipophilicity (making the molecule less water-soluble than simple phenylboronic acids), we can exploit solubility differentials.

Protocol A: The "Phase Switch" (Base Extraction)

Best for: Removing non-acidic organic impurities (starting materials, de-borylated byproducts).

Theory: Boronic acids are amphoteric. At high pH, they form water-soluble boronate anions (

-

Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) .

-

Extraction: Extract the organic layer 3x with 1M NaOH (cold).

-

Critical: Do not use concentrated base or heat, as this may trigger base-catalyzed decomposition [1].

-

Status Check: Your product is now in the Aqueous Layer . The impurities are in the EtOAc.

-

-

Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove trace organics.

-

Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl or 10% KHSO4 dropwise with vigorous stirring until pH reaches ~5-6.

-

Warning: Do not overshoot to pH < 2. Indole-2-boronic acids are acid-labile.

-

-

Filtration: The product should precipitate as a white/off-white solid. Filter and wash with cold water and Hexanes.

Protocol B: Anti-Solvent Recrystallization

Best for: High-purity requirements where thermal stability is a concern.

-

Solubilization: Dissolve crude solid in the minimum amount of Acetone or THF at room temperature.

-

Note: Avoid alcohols (MeOH/EtOH) if possible, as they can form boronic esters which complicate NMR, though these are usually reversible.

-

-

Precipitation: Slowly add Hexanes or Pentane (Anti-solvent) while stirring until turbidity persists.

-

Crystallization: Place in a -20°C freezer overnight.

-

Collection: Filter the precipitate.

Secondary Protocol: Chromatographic Workarounds

If you must run a column (e.g., to separate closely related isomers), you must neutralize the stationary phase.

Protocol C: Neutralized Silica Gel

Standard silica is acidic. We must buffer it.

-

Slurry Preparation: Prepare your silica slurry using DCM/MeOH (95:5) containing 1% Triethylamine (TEA) .

-

Packing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.

-

Elution: Run the column using your gradient (e.g., Hexane/EtOAc or DCM/MeOH).

-

Note: The TEA blocks the acidic silanol sites, preventing protodeboronation and reducing streaking.

-

Protocol D: "Boric Acid Doped" Silica (The Hall Method)

Best for: Preventing "tailing" and mass loss.

According to Hall et al., doping the silica with boric acid saturates the active sites, preventing your valuable boronic acid from sticking [2].

-

Preparation: Dissolve boric acid (

) in MeOH. -

Mixing: Add dry silica gel to this solution.

-

Drying: Remove the solvent in vacuo to leave a boric-acid-coated silica.

-

Usage: Use this modified silica as your stationary phase. It significantly improves recovery of polar boronic acids.

Decision Matrix & Troubleshooting

Use this logic flow to determine the best path forward for your specific crude mixture.

Figure 2: Decision matrix for purification strategy based on physical state and impurity profile.

Frequently Asked Questions (FAQ)